molecular formula C13H11FO B6372905 3-Fluoro-4-(3-methylphenyl)phenol, 95% CAS No. 1261963-55-6

3-Fluoro-4-(3-methylphenyl)phenol, 95%

Cat. No.: B6372905
CAS No.: 1261963-55-6
M. Wt: 202.22 g/mol
InChI Key: PVQPADGLTQJTBO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-methylphenyl)phenol, 95% (3F4MPP) is a synthetic compound that has been studied for its potential applications in various scientific fields, such as biochemistry and physiology. It is a white powder that is soluble in organic solvents and has a melting point of 95°C. 3F4MPP has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed that 3-Fluoro-4-(3-methylphenyl)phenol, 95% acts as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells. In addition, it may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-Fluoro-4-(3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit oxidative stress and protect cells from oxidative damage. In animal models, it has been shown to have anti-inflammatory and anti-tumor effects. In addition, it has been studied for its potential use in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-Fluoro-4-(3-methylphenyl)phenol, 95% in lab experiments are its low cost and ease of synthesis. Additionally, it has been shown to have a variety of biochemical and physiological effects, which makes it a promising candidate for further research. However, there are some limitations to using 3-Fluoro-4-(3-methylphenyl)phenol, 95% in lab experiments. For example, the mechanism of action of 3-Fluoro-4-(3-methylphenyl)phenol, 95% is not yet fully understood, so its effects may not be accurately predicted. In addition, the effects of 3-Fluoro-4-(3-methylphenyl)phenol, 95% may vary depending on the type of cell or organism being studied.

Future Directions

For research on 3-Fluoro-4-(3-methylphenyl)phenol, 95% include further elucidation of its mechanism of action, identification of its targets, and development of more effective and efficient synthesis methods. Additionally, further studies should be conducted to investigate its potential applications in the treatment of various diseases, such as diabetes and obesity. Finally, further research should be conducted to explore the potential of 3-Fluoro-4-(3-methylphenyl)phenol, 95% for use in drug delivery systems.

Synthesis Methods

3-Fluoro-4-(3-methylphenyl)phenol, 95% is synthesized by reacting 4-(3-methylphenyl)phenol with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature of 100°C and a pressure of 10 bar. The reaction is complete after 12 hours, and the product is isolated as a white powder.

Scientific Research Applications

3-Fluoro-4-(3-methylphenyl)phenol, 95% has been studied for its potential applications in various scientific fields, such as biochemistry and physiology. It has been used as an inhibitor of oxidative stress and as an antioxidant in cell culture studies. In addition, 3-Fluoro-4-(3-methylphenyl)phenol, 95% has been shown to have anti-inflammatory and anti-tumor effects in animal models. It has also been studied for its potential use in the treatment of diabetes and obesity.

Properties

IUPAC Name

3-fluoro-4-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQPADGLTQJTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684089
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-55-6
Record name [1,1′-Biphenyl]-4-ol, 2-fluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261963-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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